molecular formula C29H50O2 B10841455 24-Ethylcholest-6-ene-3,5-diol

24-Ethylcholest-6-ene-3,5-diol

Cat. No.: B10841455
M. Wt: 430.7 g/mol
InChI Key: CIZGZRCBMJRIFK-VRGDKWBFSA-N
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Description

24-ethylcholest-6-ene-3,5-diol is a polyoxygenated sterol, a type of organic molecule that is commonly found in various natural sources such as marine sponges and mushrooms. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a double bond in the sterol backbone. It is of interest in scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-ethylcholest-6-ene-3,5-diol typically involves multiple steps, starting from simpler sterol precursors. One common approach is the oxidation of 24-ethylcholest-6-ene to introduce hydroxyl groups at the 3 and 5 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as marine sponges or mushrooms. This process typically includes solvent extraction, chromatography, and crystallization to isolate the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

24-ethylcholest-6-ene-3,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

24-ethylcholest-6-ene-3,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 24-ethylcholest-6-ene-3,5-diol are mediated through its interaction with cell membranes and various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound may interact with specific receptors or enzymes, modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

24-ethylcholest-6-ene-3,5-diol can be compared with other similar polyoxygenated sterols, such as:

  • 24-ethylcholest-8-ene-3,5,6,7-tetraol
  • 24-ethylcholest-8(14)-ene-3,5,6,7-tetraol
  • Ergosta-7,22-diene-3,5,6,9,14-pentol

These compounds share similar structural features but differ in the position and number of hydroxyl groups and double bonds. The unique structure of this compound, with hydroxyl groups at the 3 and 5 positions and a double bond at the 6 position, contributes to its distinct biological activities and applications .

Properties

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol

InChI

InChI=1S/C29H50O2/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-23-13-17-29(31)18-22(30)12-16-28(29,6)26(23)14-15-27(24,25)5/h13,17,19-26,30-31H,7-12,14-16,18H2,1-6H3/t20-,21?,22+,23+,24-,25+,26+,27-,28-,29?/m1/s1

InChI Key

CIZGZRCBMJRIFK-VRGDKWBFSA-N

Isomeric SMILES

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4([C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)O)C)C(C)C

Origin of Product

United States

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